Enantiomeric Purity (≥98% (3S,4R)) vs. Racemic Mixture (Undefined Stereochemistry)
The target compound is supplied with a defined (3S,4R) absolute configuration and ≥98% enantiomeric purity . In contrast, the generic 'Benzyl 4-amino-3-methylpiperidine-1-carboxylate' (CAS 847458-97-3) is an undefined racemic mixture [1]. For 4-aminopiperidine pharmacophores, enantiomeric identity is critical: the (+)-enantiomer of a related 3-alkyl-4-aminopiperidine analgesic is reported to be 120 times more potent in vivo than the (−)-enantiomer [2], establishing that racemic substitution can introduce uncontrolled variability and reduced potency.
| Evidence Dimension | Enantiomeric purity / stereochemical definition |
|---|---|
| Target Compound Data | ≥98% (3S,4R) single enantiomer |
| Comparator Or Baseline | Benzyl 4-amino-3-methylpiperidine-1-carboxylate (CAS 847458-97-3), racemic mixture, stereochemistry undefined |
| Quantified Difference | Target is enantiopure within 98% limits; comparator is a racemate (0% enantiomeric excess) |
| Conditions | Commercially supplied specifications |
Why This Matters
Ensures reproducible biological activity and avoids the 120-fold potency loss observed with the wrong enantiomer in related 4-aminopiperidine series.
- [1] Molaid.com, 4-Amino-3-methyl-1-piperidinecarboxylic acid benzyl ester, CAS 847458-97-3 (racemic), https://www.molaid.com/MS_197477 View Source
- [2] Kaur, N., et al., Tetrahedron, 167, 134239, 2024 (citing 120-fold enantiomer activity difference for related 3-alkyl-4-aminopiperidine analgesic) View Source
